Methyl 2-chloro-6-cyanophenylacetate

Description

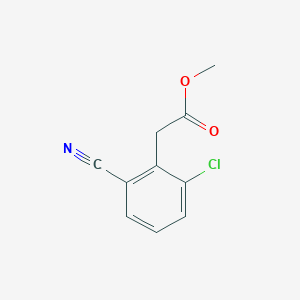

Methyl 2-chloro-6-cyanophenylacetate is a methyl ester derivative featuring a phenylacetic acid backbone substituted with chlorine (Cl) at the 2-position and a cyano (CN) group at the 6-position.

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 2-(2-chloro-6-cyanophenyl)acetate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)5-8-7(6-12)3-2-4-9(8)11/h2-4H,5H2,1H3 |

InChI Key |

MVMCWBGKRSDKNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-cyanophenylacetate can be synthesized through various methods. One common approach involves the reaction of 2-chloro-6-cyanobenzyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-cyanophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Hydrolysis: Formation of 2-chloro-6-cyanophenylacetic acid.

Reduction: Formation of 2-chloro-6-aminophenylacetate.

Scientific Research Applications

Methyl 2-chloro-6-cyanophenylacetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be determined by the specific drug it is incorporated into, targeting particular molecular pathways or receptors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

(a) Methyl (2-Chloro-6-nitrophenoxy)acetate (CAS 669758-45-6)

- Molecular Formula: C₉H₈ClNO₅

- Molecular Weight : 245.61 g/mol

- Key Features: Contains a nitro (NO₂) group at the 6-position instead of CN. The chlorine at the 2-position and nitro group create steric and electronic effects distinct from the cyano variant .

(b) Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

- Molecular Formula: C₁₁H₉NO₂

- Molecular Weight : 187.20 g/mol

- Key Features: Features a cyano group conjugated with an acrylate ester. The absence of chlorine reduces steric hindrance compared to Methyl 2-chloro-6-cyanophenylacetate. The acrylate backbone may enhance reactivity in polymerization or Michael addition reactions .

(c) Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.20 g/mol

- Key Features: Lacks halogen or cyano substituents but includes a ketone group (α-acetyl). This structure is a key precursor in amphetamine synthesis, highlighting the role of methyl esters in pharmaceutical intermediates. The absence of electron-withdrawing groups increases nucleophilicity at the α-carbon .

(d) 3-Fluoro-6-methylphenethyl Acetate (CAS 1369777-27-4)

- Molecular Formula : C₁₁H₁₃FO₂

- Molecular Weight : 196.22 g/mol

- Key Features: Fluorine (F) at the 3-position and methyl (CH₃) at the 6-position. Fluorine’s smaller atomic radius and high electronegativity create distinct electronic effects compared to chlorine or cyano groups, influencing solubility and metabolic stability .

Physical and Chemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | Key Substituents | Likely Reactivity Trends |

|---|---|---|---|

| This compound | ~230–250 (estimated) | Cl (2), CN (6) | High electrophilicity, potential for SNAr reactions |

| Methyl (2-chloro-6-nitrophenoxy)acetate | 245.61 | Cl (2), NO₂ (6) | Enhanced acidity due to nitro group |

| Methyl 2-cyano-3-phenylacrylate | 187.20 | CN, acrylate | Conjugation-driven reactivity (e.g., Diels-Alder) |

| Methyl 2-phenylacetoacetate | 192.20 | Phenyl, α-acetyl | Keto-enol tautomerism, nucleophilic α-carbon |

Notes:

- Electron-withdrawing effects: CN and NO₂ groups increase the acidity of adjacent protons and stabilize negative charges, influencing reaction pathways .

- Steric effects : Chlorine at the 2-position may hinder access to reactive sites compared to smaller substituents like F .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.